
7-Methylisoindolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylisoindolin-4-ol is a chemical compound belonging to the isoindoline family Isoindolines are a class of heterocyclic compounds characterized by a fused benzopyrrole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoindolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a bromomethyl-substituted aromatic compound with primary amines, such as anilines or benzylamines, in the presence of a base. This domino reaction leads to the formation of the isoindoline ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylisoindolin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to isoindolinone derivatives.
Reduction: Formation of fully reduced isoindoline compounds.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Isoindolinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindoline compounds.
Applications De Recherche Scientifique
7-Methylisoindolin-4-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Methylisoindolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
Isoindoline: The fully reduced form of isoindole.
Isoindolinone: An oxidized derivative with a carbonyl group.
Indole: A structurally related compound with a fused benzopyrrole ring system.
Uniqueness: 7-Methylisoindolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoindoline derivatives, it offers a balance of stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
7-methyl-2,3-dihydro-1H-isoindol-4-ol |
InChI |
InChI=1S/C9H11NO/c1-6-2-3-9(11)8-5-10-4-7(6)8/h2-3,10-11H,4-5H2,1H3 |
Clé InChI |
DUYKABWCCUBWEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CNCC2=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11922158.png)
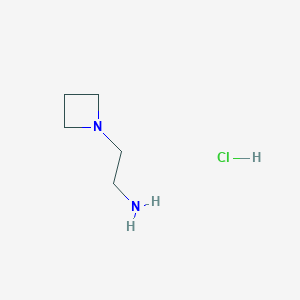
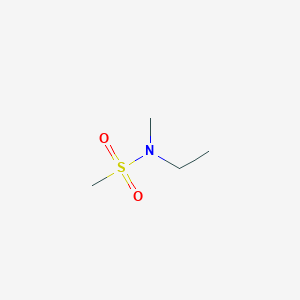
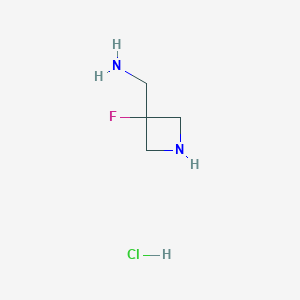
![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)
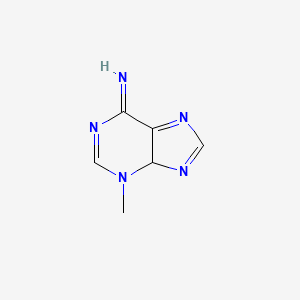
![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)
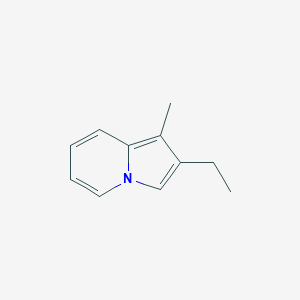


![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)
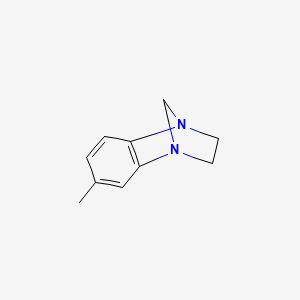
![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)
